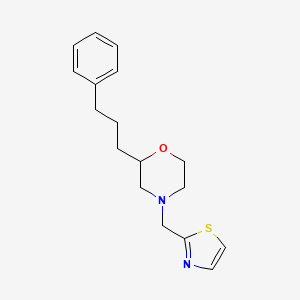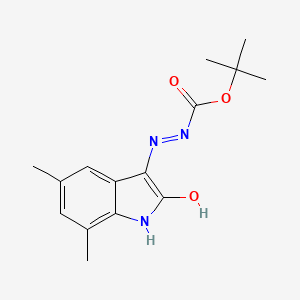
2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine, also known as PTZM, is a chemical compound that has shown potential in various scientific research applications.
Mecanismo De Acción
2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine exerts its effects through the modulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. 2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine has also been shown to increase the expression of antioxidant enzymes and decrease the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the protection of neurons from oxidative stress, and the inhibition of beta-amyloid plaque formation in Alzheimer's disease. Additionally, 2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine has been shown to increase the expression of antioxidant enzymes and decrease the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine in lab experiments is its ability to modulate various signaling pathways, making it a versatile tool for studying different biological processes. However, one limitation of using 2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for the use of 2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine in scientific research. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Additionally, 2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine may have potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Further studies are needed to fully understand the potential of 2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine in these and other areas of scientific research.
Métodos De Síntesis
2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine can be synthesized through a multi-step process involving the reaction of 2-(3-phenylpropyl)morpholine with thioacetic acid followed by the reaction with formaldehyde and hydrogen peroxide. The final step involves the reaction of the resulting intermediate with potassium hydroxide and 2-bromoethyl thiazole.
Aplicaciones Científicas De Investigación
2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine has shown potential in various scientific research applications, including as an anticancer agent, a neuroprotective agent, and a therapeutic agent for Alzheimer's disease. Studies have shown that 2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine has the ability to induce apoptosis in cancer cells and protect neurons from oxidative stress. Additionally, 2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine has been shown to inhibit the formation of beta-amyloid plaques in Alzheimer's disease.
Propiedades
IUPAC Name |
2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-2-5-15(6-3-1)7-4-8-16-13-19(10-11-20-16)14-17-18-9-12-21-17/h1-3,5-6,9,12,16H,4,7-8,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGQKDMVZICMOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=NC=CS2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane](/img/structure/B6115373.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-[(diisobutylamino)sulfonyl]benzoate](/img/structure/B6115380.png)
![4-amino-N-[2-(1H-imidazol-4-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide](/img/structure/B6115383.png)
![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-thienyl)acetamide](/img/structure/B6115384.png)


![3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid](/img/structure/B6115420.png)

![N,N-dimethyl-5-({methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}methyl)-1,3-thiazol-2-amine](/img/structure/B6115428.png)
![5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B6115435.png)
![1-isobutyl-7-(3-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6115440.png)
![N-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetamide](/img/structure/B6115446.png)
![7-[(2-ethylpyrimidin-5-yl)carbonyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6115452.png)
![N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6115462.png)